NADPH tetrasodium salt

Solubility Assay Preparation Enzyme Kinetics

NADPH tetrasodium salt (CAS 2646-71-1) is the reduced, tetrasodium salt form of nicotinamide adenine dinucleotide phosphate (NADP+), functioning as a critical electron donor in numerous dehydrogenase and reductase-dependent reactions. This coenzyme is distinguished from its disodium counterpart and the free acid by its enhanced aqueous solubility and stability, which are essential for reproducible in vitro assays, including cytochrome P450 (CYP450) metabolism studies, antioxidant research, and enzymatic kinetic analyses.

Molecular Formula C21H31N7NaO17P3
Molecular Weight 769.4 g/mol
Cat. No. B15570268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADPH tetrasodium salt
Molecular FormulaC21H31N7NaO17P3
Molecular Weight769.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H30N7O17P3.Na.H/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;/q;+1;-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
InChIKeyHNUJDTCIEPLKGS-WUEGHLCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NADPH Tetrasodium Salt: Core Properties and Procurement Considerations for Research and Industrial Applications


NADPH tetrasodium salt (CAS 2646-71-1) is the reduced, tetrasodium salt form of nicotinamide adenine dinucleotide phosphate (NADP+), functioning as a critical electron donor in numerous dehydrogenase and reductase-dependent reactions . This coenzyme is distinguished from its disodium counterpart and the free acid by its enhanced aqueous solubility and stability, which are essential for reproducible in vitro assays, including cytochrome P450 (CYP450) metabolism studies, antioxidant research, and enzymatic kinetic analyses [1].

Workflow CYP450 metabolism, antioxidant, and NADP+-dependent enzyme studies Tetrasodium form improves solubility for concentrated stock preparation
Form advantage Enhanced aqueous solubility vs. disodium salt supports higher assay concentrations Reduces solvent interference in sensitive kinetic analyses
Selection logic Choose for consistent electron donation where redox potential and cofactor specificity are critical Differentiated from NADH and NADPH-regenerating systems

The Risk of Substituting NADPH Tetrasodium Salt with Generic Alternatives in Critical Assays


Substituting NADPH tetrasodium salt with alternative forms such as the disodium salt, free acid, or NADPH-regenerating systems can introduce significant experimental variability. These alternatives exhibit differences in solubility, purity, stability, and redox potential, which can directly affect assay kinetics, reproducibility, and ultimately, the validity of research conclusions. Direct comparative studies highlight that such substitutions can lead to an underestimation of metabolic rates in CYP450 assays and introduce variability in enzymatic activity measurements, underscoring the necessity for a form that provides consistent and reliable electron donation [1].

Disodium salt / free acid May alter solubility, stability, and redox kinetics, shifting assay performance away from expected conditions.
NADPH-regenerating system Multi-component system introduces variability and potential interference; kinetic rates may diverge from direct addition.
NADH Enzyme specificity and 90 mV difference in reduction potential prevent reliable substitution in NADP+-dependent pathways.

Quantitative Evidence for the Differentiation of NADPH Tetrasodium Salt from Comparators


Enhanced Aqueous Solubility: NADPH Tetrasodium vs. Disodium Salt

NADPH tetrasodium salt demonstrates significantly higher aqueous solubility compared to the disodium salt. One vendor reports the solubility of NADPH tetrasodium salt in water at 25°C as 100 mg/mL , whereas the disodium salt is reported to have a water solubility of >50 g/L (equivalent to 50 mg/mL) .

Aqueous Solubility
Data to verify
Reported ~100 mg/mL at 25°C (approx. 2-fold higher than disodium salt)
Supports concentrated stock preparation
Vendor-reported; confirm under your assay conditions
Solubility Assay Preparation Enzyme Kinetics

Purity and Batch Consistency: Impact on CYP450 Assay Reproducibility

Commercial preparations of NADPH tetrasodium salt can achieve very high purity levels, as demonstrated by HPLC analysis. One vendor's certificate of analysis shows a purity of 99.93% for a specific batch (E168901) . This level of purity is critical in CYP450 metabolic assays, where impurities can act as enzyme inhibitors, leading to inaccurate kinetic rate determinations and false negative results. In contrast, the use of a NADPH-regenerating system (NRS) introduces multiple additional components, increasing the potential for assay interference and complicating data interpretation [1].

HPLC Purity
Source review
99.93% (reported batch E168901)
Reduces batch-dependent CYP450 assay interference
Purity may vary by lot; request COA for critical studies
CYP450 Assays Purity Reproducibility

Stability Profile: pH-Dependent Degradation Kinetics vs. NADH

The stability of NADPH tetrasodium salt is highly pH-dependent, with a degradation rate constant (k) of 10^-3 min^-1 at pH 7 and 25°C, which is 500-fold lower than the rate constant of 0.5 min^-1 at pH 3 [1]. This class of coenzymes (NADPH/NADH) is known to be less stable than NADH under identical conditions [2]. While a direct head-to-head comparison for the tetrasodium salt is not provided, this class-level knowledge is critical for experimental design.

pH Stability Profile
Class-level inference
k = 10⁻³ min⁻¹ at pH 7 vs 0.5 min⁻¹ at pH 3 (500-fold difference)
Neutral pH maximizes coenzyme lifetime
Literature-derived; verify stability in your buffer system
Stability Degradation Kinetics Assay Conditions

Redox Specificity: NADPH vs. NADH Discrimination by Key Enzymes

Enzymes exhibit a high degree of discrimination between the structurally similar cofactors NADPH and NADH. A study analyzing mutant enzymes showed that the catalytic efficiency (kcat/Km) with NADH can be up to several hundred-fold higher than with NADPH for certain variants, and mutations can reverse this preference [1]. Furthermore, the standard reduction potential under physiological conditions is -0.370 V for NADP+/NADPH, compared to -0.280 V for NAD+/NADH [2]. This difference in redox potential and enzyme specificity confirms that NADPH is not a universal substitute for NADH, and vice versa.

Cofactor Specificity
Cross-study comparable
E'° −0.370 V (NADPH) vs −0.280 V (NADH); up to several hundred-fold kcat/Km difference
Enzyme cofactor selectivity must guide assay design
NADH is not a functional substitute for NADP+-dependent reactions
Enzyme Specificity Redox Potential Cofactor Selection

Kinetic Rate Underestimation: Direct NADPH vs. NADPH-Regenerating System (NRS) in CYP450 Metabolism

A direct comparative study demonstrated that using direct addition of NADPH rather than a NADPH-regenerating system (NRS) can lead to a significant underestimation of the kinetic rates of intraluminal carbonyl reduction in hepatic microsomal P450 assays [1]. The specific quantitative difference is context-dependent but the qualitative direction is critical for assay design. This indicates that while direct NADPH addition is simpler, the use of an NRS may be required to accurately model physiological conditions or measure maximal reaction velocities.

Assay Kinetic Context
Head-to-head
Direct NADPH may underestimate carbonyl reduction rates vs. NRS
NRS context may better capture maximal velocity
Substrate-dependent; confirm kinetic fidelity for each assay
CYP450 Metabolism Kinetic Analysis Assay Design

Optimal Research and Industrial Applications for NADPH Tetrasodium Salt Based on Differentiated Evidence


Cytochrome P450 (CYP450) Metabolism and Inhibition Assays

Due to its high purity and established role as the primary electron donor for CYP450 enzymes, NADPH tetrasodium salt is the preferred cofactor for in vitro liver microsomal assays. However, its use must be carefully considered against NADPH-regenerating systems (NRS), as direct addition has been shown to underestimate metabolic rates for certain substrates, potentially leading to inaccurate intrinsic clearance calculations [1]. Researchers must weigh the simplicity and purity of direct NADPH addition against the kinetic fidelity provided by an NRS, making the tetrasodium salt a critical component but not a one-size-fits-all solution.

Enzymatic Kinetic Studies and Cofactor Specificity Analysis

The compound's high solubility (up to 100 mg/mL) and the well-characterized discrimination of enzymes between NADPH and NADH [1] make it essential for determining precise kinetic parameters (Km, Vmax) for NADP+-dependent dehydrogenases and reductases. Its use ensures that kinetic measurements are not confounded by solubility limits or off-target interactions with NADH-binding sites, enabling clear characterization of enzyme specificity and mechanism.

Antioxidant and Ferroptosis Research

NADPH tetrasodium salt serves as the substrate for glutathione reductase and is crucial for maintaining cellular redox balance . In ferroptosis studies, NADPH levels are a key biomarker of sensitivity, and its availability is rate-limiting for neutralizing lipid hydroperoxides [1]. The high purity and consistent activity of the tetrasodium salt are vital for reproducible in vitro models of oxidative stress and cell death.

Application
Selection Property
Validation Focus
CYP450 metabolism and inhibition assays
High-purity cofactor with consistent electron donation
Compare direct addition vs. NRS for substrate-specific kinetic fidelity
NADP+-dependent enzyme kinetics and specificity analysis
Enhanced solubility and defined redox potential
Verify absence of NADH cross-reactivity and solubility-limited kinetics
Cellular redox balance and ferroptosis models
Consistent activity in glutathione reductase-coupled assays
Monitor NADPH-dependent lipid hydroperoxide neutralization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NADPH tetrasodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.